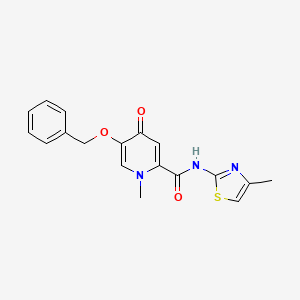
N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide, also known as HPPMTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. HPPMTA is a derivative of acetaminophen, a common pain reliever, and has been shown to have a range of biochemical and physiological effects in laboratory experiments.
科学的研究の応用
Chemoselective Synthesis and Applications
Chemoselective Acetylation of Aminophenol
A study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the potential for synthesizing related compounds. This process, optimized for efficiency and selectivity, could be applied to the synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide, showcasing its relevance in producing intermediates for pharmaceuticals, particularly antimalarial drugs (Magadum & Yadav, 2018).
Biological Evaluation and Mechanistic Insights
Anti-inflammatory and Antioxidant Activities
Research on N-(2-hydroxy phenyl) acetamide demonstrated its anti-inflammatory and antioxidant activities in models of adjuvant-induced arthritis, suggesting potential therapeutic applications of related compounds in managing inflammatory conditions and oxidative stress (Jawed et al., 2010).
Mechanisms of Drug Metabolism
A study on the conversion of acetaminophen to bioactive metabolites in the nervous system underscores the significance of understanding the metabolic pathways of pharmaceutical compounds. Insights from such studies can inform the development and optimization of related compounds for therapeutic use, highlighting the metabolic and mechanistic aspects relevant to this compound (Högestätt et al., 2005).
Photocatalytic Degradation and Environmental Impact
Photocatalytic Degradation of Pharmaceuticals
The degradation of acetaminophen, a compound structurally related to this compound, using TiO2 nanoparticles under UV light, provides insights into environmental remediation techniques. Such studies emphasize the importance of assessing and mitigating the environmental impact of pharmaceutical compounds, suggesting potential research applications for related chemicals in environmental science (Jallouli et al., 2017).
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-6-5-9-16(10-14)12-18(21)19-13-17(20)11-15-7-3-2-4-8-15/h2-10,17,20H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJUYULONJBCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
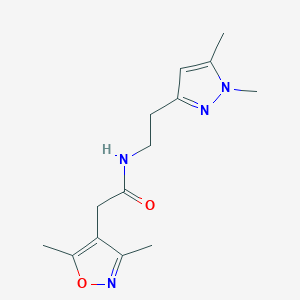
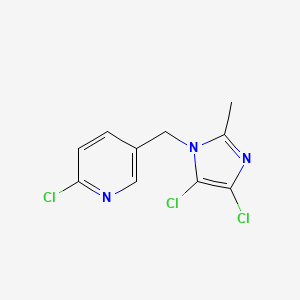
![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2687971.png)
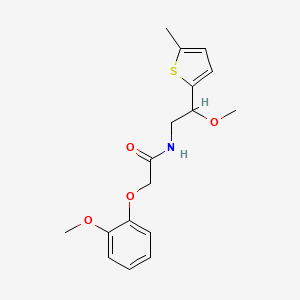
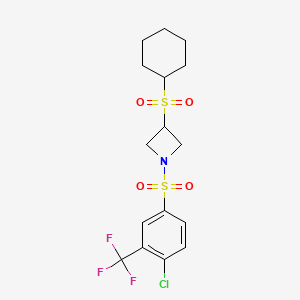
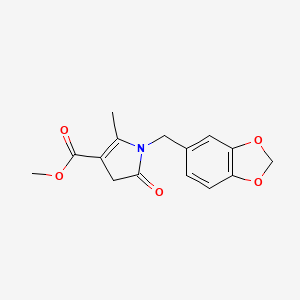
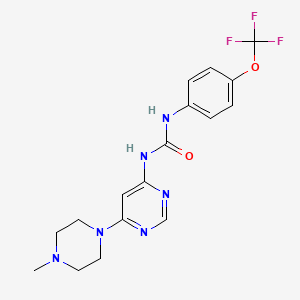
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)
![Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)
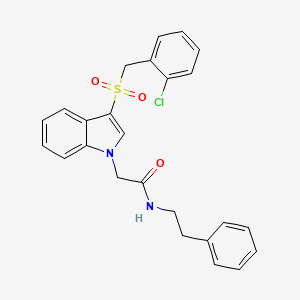
![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

